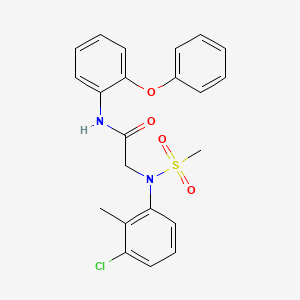
N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis may include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate reagents.
Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.
Incorporation of the chloro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the methylsulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.
Industrial Production Methods
In an industrial setting, the production of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide may involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenyl)glycinamide
- N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
- N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)glycinamide
Uniqueness
The unique combination of functional groups in N2-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide contributes to its distinct chemical properties and potential applications. The presence of the phenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C22H21ClN2O4S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-18(23)11-8-13-20(16)25(30(2,27)28)15-22(26)24-19-12-6-7-14-21(19)29-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
HBXVFEOFJRNJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















